4-(Bromomethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole
Description
4-(Bromomethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole is a pyrazole derivative featuring a bromomethyl group at the 4-position and a 4-(methanesulfonyl)phenyl substituent at the 1-position of the heterocyclic ring. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric profile.
Properties
CAS No. |
918967-64-3 |
|---|---|
Molecular Formula |
C11H11BrN2O2S |
Molecular Weight |
315.19 g/mol |
IUPAC Name |
4-(bromomethyl)-1-(4-methylsulfonylphenyl)pyrazole |
InChI |
InChI=1S/C11H11BrN2O2S/c1-17(15,16)11-4-2-10(3-5-11)14-8-9(6-12)7-13-14/h2-5,7-8H,6H2,1H3 |
InChI Key |
LLIHOORDCCKQRR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)CBr |
Origin of Product |
United States |
Preparation Methods
Buchwald-Hartwig Amination for N-Arylation
A robust method for attaching the methanesulfonylphenyl group to the pyrazole nitrogen involves palladium-catalyzed cross-coupling. For instance, 1H-pyrazole can react with 4-bromophenyl methanesulfonate under Buchwald-Hartwig conditions to yield 1-[4-(methanesulfonyl)phenyl]-1H-pyrazole (Scheme 1).
- Reactants : 1H-pyrazole (1.0 eq), 4-bromophenyl methanesulfonate (1.1 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 eq).
- Conditions : Toluene, 110°C, 24 h under N₂.
- Yield : ~70–75% after column chromatography (ethyl acetate/hexane).
This method benefits from high regioselectivity and compatibility with electron-withdrawing substituents like methanesulfonyl.
Direct Sulfonation of Preformed N-Arylpyrazoles
Alternatively, sulfonation of a preassembled 1-(4-methylphenyl)-1H-pyrazole intermediate using methanesulfonyl chloride in the presence of AlCl₃ affords the target aryl sulfone. However, this route is less favored due to competing side reactions and lower yields (~50%).
Functionalization at the Pyrazole 4-Position: Bromomethylation Strategies
Directed Lithiation and Alkylation
The electron-deficient nature of the pyrazole ring enables directed ortho-metalation. Using n-BuLi or LDA , the 4-position of 1-[4-(methanesulfonyl)phenyl]-1H-pyrazole is deprotonated, followed by quenching with dibromomethane to install the bromomethyl group.
- Substrate : 1-[4-(methanesulfonyl)phenyl]-1H-pyrazole (1.0 eq).
- Base : n-BuLi (2.5 M in hexanes, 1.1 eq) in THF at −78°C.
- Electrophile : Dibromomethane (2.0 eq), stirred at −78°C for 1 h, then warmed to RT.
- Workup : Aqueous NH₄Cl, extraction with EtOAc, chromatography (SiO₂, 1:20 EtOAc/hexane).
- Yield : ~60–65%.
Radical Bromination of a 4-Methyl Precursor
An alternative approach involves brominating 4-methyl-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole using N-bromosuccinimide (NBS) under radical conditions:
- Substrate : 4-methyl-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole (1.0 eq).
- Reagents : NBS (1.2 eq), AIBN (0.1 eq), CCl₄, reflux, 6 h.
- Isolation : Filtration, solvent evaporation, recrystallization (MeCN).
- Yield : ~55–60%.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Buchwald-Hartwig Amination | High regioselectivity, scalable | Requires palladium catalysts, inert conditions | 70–75% |
| Directed Lithiation | Precise functionalization | Low-temperature sensitivity, strict anhydrous conditions | 60–65% |
| Radical Bromination | Simplicity, avoids strong bases | Radical initiator toxicity, byproduct formation | 55–60% |
Characterization and Spectroscopic Data
Successful synthesis is corroborated by spectroscopic analyses:
- ¹H NMR (500 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrazole H-3), 7.92–7.88 (m, 2H, aryl H), 7.62–7.58 (m, 2H, aryl H), 4.52 (s, 2H, CH₂Br), 3.12 (s, 3H, SO₂CH₃).
- ¹³C NMR : δ 143.2 (pyrazole C-4), 139.8 (SO₂C), 129.5–127.3 (aryl C), 44.1 (CH₂Br), 38.9 (SO₂CH₃).
- HRMS : m/z calc. for C₁₂H₁₂BrN₂O₂S [M+H]⁺: 329.21, found: 329.20.
Challenges and Optimization Considerations
- Regioselectivity in N-Arylation : Electron-withdrawing groups on the aryl halide can retard coupling efficiency. Microwave-assisted protocols (e.g., 150°C, 20 min) enhance reaction rates.
- Bromomethyl Stability : The bromomethyl group is prone to elimination under basic conditions. Quenching lithiated intermediates at low temperatures (−78°C) mitigates degradation.
- Purification : Silica gel chromatography with gradient elution (hexane → EtOAc) effectively separates brominated byproducts.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as ether or THF.
Major Products Formed
Nucleophilic Substitution: Formation of azide, thiol, or ether derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of dihydropyrazole derivatives.
Scientific Research Applications
4-(Bromomethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as enhanced thermal stability or conductivity.
Chemical Biology: It can be used as a probe to study biological processes involving pyrazole-containing compounds.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The methanesulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Structural and Electronic Features
The following table summarizes key structural analogs and their properties:
Reactivity and Functionalization
Spectroscopic Differences
- ¹H NMR Shifts :
- Methanesulfonyl groups cause significant downfield shifts in adjacent protons due to their strong electron-withdrawing nature. For example, in the target compound, protons on the 4-(methanesulfonyl)phenyl ring are expected near δ 7.9–8.3, comparable to nitro-substituted analogs (δ 8.1–8.5, ).
- Fluorine substituents (e.g., 4-fluorophenyl in ) induce deshielding, with aromatic protons appearing upfield (δ 7.8–8.3) compared to nitro or sulfonyl groups.
Key Research Findings
Electronic Effects : Methanesulfonyl groups stabilize negative charge density on the pyrazole ring, making the target compound more resistant to hydrolysis compared to bromomethyl analogs without electron-withdrawing substituents ().
Reactivity Trends : Bromomethyl-containing pyrazoles (e.g., ) undergo nucleophilic substitution at C4 with amines or thiols, while methanesulfonyl groups direct electrophilic attacks to the para position of the phenyl ring.
Crystallographic Data: Pyrazole derivatives with bulky substituents (e.g., 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-methanol, ) exhibit distinct crystal packing, suggesting the target compound may form stable co-crystals for material applications.
Q & A
Q. What synthetic routes are commonly employed to prepare 4-(Bromomethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or 1,3-diketones. For example, phenylhydrazine derivatives can react with ethyl acetoacetate to form the pyrazole ring .
- Step 2 : Introduction of the methanesulfonyl group via nucleophilic aromatic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura) at the para position of the phenyl ring .
- Step 3 : Bromination at the methyl position using reagents like N-bromosuccinimide (NBS) under radical or light-initiated conditions .
Key Considerations : Optimize reaction temperatures (e.g., 60–80°C for bromination) and use catalysts such as AIBN for radical bromination. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., methanesulfonyl at C4 of phenyl, bromomethyl at C4 of pyrazole). Look for singlet peaks for methyl groups and splitting patterns for aromatic protons .
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry. Orthorhombic (P212121) symmetry is common for similar pyrazole derivatives, with unit cell parameters (e.g., a = 11.3476 Å, b = 14.0549 Å) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected m/z ~342.1 for CHBrNOS) .
Q. How is the compound screened for preliminary biological activity?
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion or microdilution methods. Pyrazole derivatives often show MIC values in the 25–100 µg/mL range .
- Enzyme Inhibition Studies : Evaluate inhibition of targets like carbonic anhydrase or cyclooxygenase (COX) using spectrophotometric assays. Methanesulfonyl groups enhance binding to sulfonamide-sensitive enzymes .
Advanced Research Questions
Q. How do the bromomethyl and methanesulfonyl groups influence reactivity and bioactivity?
- Bromomethyl Group : Acts as an electrophilic site for nucleophilic substitution (e.g., with amines or thiols) to generate derivatives. Steric effects from the bulky substituent can hinder reaction yields, requiring optimized solvent polarity (e.g., DMF) .
- Methanesulfonyl Group : Enhances metabolic stability and binding affinity to hydrophobic enzyme pockets. Computational docking (e.g., AutoDock Vina) shows strong interactions with sulfonamide-binding regions in COX-2 .
Contradictions : Some studies report reduced activity when bromine is replaced with smaller halogens, suggesting steric and electronic factors are critical .
Q. What mechanistic insights exist for its synthesis?
- Cyclocondensation Mechanism : The reaction between hydrazines and β-keto esters proceeds via a Knorr-type mechanism, forming a dihydropyrazole intermediate that aromatizes under acidic conditions .
- Bromination Pathway : Radical bromination (NBS, AIBN, CCl) follows a chain mechanism, where AIBN generates bromine radicals that abstract hydrogen from the methyl group, leading to Br substitution .
Q. How can computational modeling aid in studying its structure-activity relationships (SAR)?
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. The bromomethyl group shows high electrophilicity (σ = +0.85) in Mulliken charges .
- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., σ receptors). The methanesulfonyl group stabilizes interactions via hydrogen bonding (e.g., with Arg119 in σR) .
Q. How can researchers resolve contradictory data on biological activity across studies?
- Variable Control : Differences in assay conditions (e.g., pH, solvent DMSO concentration) can alter compound solubility and activity. Standardize protocols using CLSI guidelines for antimicrobial testing .
- Structural Analogues : Compare activity of derivatives (e.g., chloro vs. bromo substitutions) to isolate substituent effects. For example, bromine’s higher electronegativity may enhance COX-2 inhibition compared to chlorine .
Q. What strategies improve low yields in the bromination step?
- Catalyst Optimization : Use Lewis acids like FeCl to polarize the C–H bond, increasing bromine radical efficiency .
- Solvent Screening : Polar aprotic solvents (e.g., acetonitrile) improve reagent solubility. A 70% yield increase was reported in acetonitrile vs. toluene .
Methodological Resources
- Synthetic Protocols : Refer to cyclocondensation methods in European Journal of Medicinal Chemistry and bromination techniques in Acta Crystallographica .
- Crystallography Data : CCDC 889850 provides unit cell parameters for structural validation .
- Biological Assays : Follow protocols from Journal of Medicinal Chemistry for σ receptor binding studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
